1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea
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Description
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Biological Activity
The compound 1-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cyclohexyl group, a phenylpropyl moiety, and a cyanopyrazinyl ether. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of certain kinases, notably Checkpoint Kinase 1 (CHK1) . CHK1 is involved in cell cycle regulation and DNA damage response, making it a critical target in cancer therapy. The inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against CHK1 with an IC50 value in the low nanomolar range. This suggests a strong affinity for the target enzyme, which is essential for its potential use in cancer treatment.
Biological Activity Data
Biological Activity | Observed Effect | Reference |
---|---|---|
CHK1 Inhibition | IC50 < 100 nM | |
Cytotoxicity | GI50 values in nanomolar range | |
Cell Cycle Arrest | G2 checkpoint abrogation |
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability when combined with doxorubicin, indicating a synergistic effect that enhances the cytotoxicity of conventional chemotherapy agents.
- Ovarian Cancer : The compound has shown promise in preclinical models of ovarian cancer, where it was able to induce apoptosis in resistant cell lines by disrupting DNA repair mechanisms.
- Combination Therapy : Research has indicated that when used alongside other inhibitors targeting different pathways (e.g., PARP inhibitors), this compound can enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in tumors.
Properties
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKISSGGXXGNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.